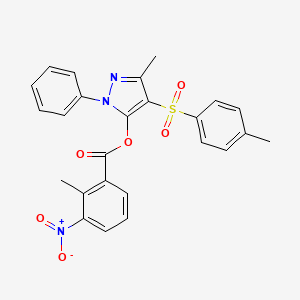

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

Description

Propriétés

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-12-14-20(15-13-16)35(32,33)23-18(3)26-27(19-8-5-4-6-9-19)24(23)34-25(29)21-10-7-11-22(17(21)2)28(30)31/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJWOZHPHARATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multiple steps:

Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrazole with tosyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the pyrazole derivative with 2-methyl-3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Reduction of Nitro Group: 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-aminobenzoate.

Substitution of Tosyl Group: Various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrazoles are often explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and tosyl groups may enhance the compound’s binding affinity and specificity towards biological targets.

Medicine

Medicinally, pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The unique structure of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate could make it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the tosyl group could facilitate binding to specific proteins.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

- CAS Registry Number : 851094-00-3

- Molecular Formula : C₂₄H₁₈N₄O₈S

- Molecular Weight : 522.49 g/mol

- Structural Features :

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with two closely related derivatives:

Crystallographic and Hydrogen-Bonding Analysis

Target Compound :

- However, analogous pyrazole sulfonates (e.g., the compound in ) are refined using SHELXL, a program optimized for small-molecule crystallography .

- The tosyl group likely contributes to a rigid crystal lattice, while the nitrobenzoate ester may participate in C–H···O or N–O···H hydrogen bonds, similar to patterns observed in nitroaromatic systems .

Methyl 2-Methyl-3-nitrobenzoate :

- The simpler structure lacks the pyrazole-sulfonyl scaffold, resulting in weaker intermolecular interactions (e.g., van der Waals forces dominate over hydrogen bonds).

Physicochemical and Reactivity Trends

- Solubility : The target compound’s tosyl and nitro groups may reduce aqueous solubility compared to the methyl ester analogue .

- Stability : Tosyl groups are generally resistant to hydrolysis under mild conditions, whereas methyl esters (as in ) are more labile.

- Electronic Effects : The nitro group at position 3 (meta to the ester) in the target compound may modulate electron-withdrawing effects differently than para-substituted nitro groups .

Research Findings and Implications

- Crystallography : SHELX-based refinements (e.g., SHELXL ) are critical for resolving the complex hydrogen-bonding networks in nitro- and sulfonyl-containing compounds. ORTEP-3 visualizations could further elucidate spatial arrangements.

- Functional Design : The target compound’s combination of tosyl and nitrobenzoate groups offers a template for designing bioactive molecules with tailored crystal habits or binding affinities.

Activité Biologique

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of the specified compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate can be represented as follows:

This structure features a pyrazole ring substituted with a tosyl group and a nitrobenzoate moiety, which are critical for its biological activity.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Below are some of the notable effects associated with 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate:

-

Anticancer Activity :

- Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 3-methyl-1-phenyl-pyrazol have demonstrated significant cytotoxic effects against colon cancer cells (DLD-1 and HT-29) with IC50 values ranging from to .

- The mechanism often involves the inhibition of cyclin-dependent kinases (CDK), leading to cell cycle arrest and reduced proliferation .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have highlighted the biological relevance of pyrazole compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.